molecular formula C52H100N16O17S B10787229 Colistin (sulfate)

Colistin (sulfate)

Cat. No.: B10787229
M. Wt: 1253.5 g/mol
InChI Key: VEXVWZFRWNZWJX-NBKAJXASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Colistin sulfate is typically prepared through a series of steps involving fermentation, extraction, and purification. The process begins with the fermentation of Bacillus colistinus to produce colistin. The fermentation broth undergoes pretreatment, reduced-pressure concentration, heating, and precipitation separation. Finally, the colistin is spray-dried to obtain colistin sulfate .

Industrial Production Methods: The industrial production of colistin sulfate involves large-scale fermentation followed by extraction and purification. The process is designed to maximize yield and purity while minimizing environmental impact. Key steps include ion exchange, foam separation, and spray drying .

Chemical Reactions Analysis

Types of Reactions: Colistin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy.

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions include colistimethate sodium and various sulfomethylated derivatives. These products are used to enhance the compound’s pharmacokinetic properties and reduce toxicity .

Scientific Research Applications

Colistin sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, colistin sulfate is used as a model compound for studying the interactions between antibiotics and bacterial membranes. Its unique structure and mode of action make it an ideal candidate for such studies .

Biology: In biological research, colistin sulfate is used to investigate the mechanisms of bacterial resistance and the development of new antimicrobial agents. It serves as a benchmark for testing the efficacy of novel antibiotics .

Medicine: Medically, colistin sulfate is employed to treat severe infections caused by multidrug-resistant Gram-negative bacteria. It is particularly valuable in cases where other antibiotics have failed .

Industry: In the industrial sector, colistin sulfate is used in the production of veterinary medicines and as a feed additive to promote animal health and growth .

Mechanism of Action

Colistin sulfate exerts its antibacterial effects by interacting with the bacterial cell membrane. It is a surface-active agent that penetrates and disrupts the membrane, leading to increased permeability and cell death. Colistin sulfate is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This bactericidal effect is crucial for its efficacy against multidrug-resistant bacteria.

Comparison with Similar Compounds

Uniqueness: Colistin sulfate is unique due to its dual form (topical and oral) and its ability to treat severe infections caused by multidrug-resistant Gram-negative bacteria. Its specific interaction with bacterial membranes and its efficacy in cases where other antibiotics fail make it a critical component in the fight against antibiotic resistance .

Properties

Molecular Formula

C52H100N16O17S

Molecular Weight

1253.5 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI Key

VEXVWZFRWNZWJX-NBKAJXASSA-N

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Origin of Product

United States

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